1-Benzyl-4-isothiocyanatopiperidine
Description
Overview of Piperidine (B6355638) Scaffolds in Medicinal and Organic Chemistry Research
The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a cornerstone in the design of pharmaceuticals and other biologically active molecules. nih.gov This structural motif is present in a vast number of approved drugs, underscoring its importance in medicinal chemistry. thieme-connect.comexlibrisgroup.com The prevalence of piperidine scaffolds can be attributed to several key factors that make them advantageous for drug design.
Introducing a piperidine scaffold into a molecule can significantly modulate its physicochemical properties, such as solubility and lipophilicity, which are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. thieme-connect.comresearchgate.net Furthermore, the three-dimensional nature of the piperidine ring allows for precise spatial arrangement of functional groups, which can lead to enhanced biological activity and selectivity for specific biological targets. thieme-connect.com The flexibility of the piperidine ring also allows it to adopt various conformations, enabling a better fit into the binding sites of proteins. researchgate.net
From an organic chemistry perspective, the development of efficient and cost-effective methods for synthesizing substituted piperidines is a crucial and active area of research. nih.gov A multitude of synthetic strategies have been developed to access a wide array of piperidine derivatives, including intra- and intermolecular reactions that lead to substituted, spiro, and condensed piperidine systems. nih.gov
Significance of Isothiocyanate Functionality in Synthetic Transformations and Biological Investigations
The isothiocyanate group (–N=C=S) is a highly versatile and reactive functional group with significant applications in both synthetic organic chemistry and biological studies. wikipedia.orgrsc.org Isothiocyanates are valuable synthons due to the electrophilic nature of their central carbon atom, which readily reacts with a wide range of nucleophiles. rsc.orgresearchgate.net This reactivity is harnessed in numerous synthetic transformations to create a diverse array of heterocyclic compounds and other complex molecules. wikipedia.orgmdpi.com Common reactions of isothiocyanates include their conversion to thioureas, dithiocarbamates, and thioformamides. wikipedia.orgrsc.org
There are several established methods for synthesizing isothiocyanates. A widely used approach involves the reaction of primary amines with carbon disulfide to form dithiocarbamate (B8719985) salts, which are then desulfurized to yield the isothiocyanate. rsc.org Other methods include the use of thiophosgene (B130339), although this reagent is highly toxic, and more recent developments have focused on safer and more efficient synthetic routes. mdpi.comchemrxiv.org
In the realm of biological investigations, isothiocyanates are recognized for a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. chemrxiv.orgresearchgate.netnih.gov Naturally occurring isothiocyanates, such as sulforaphane (B1684495) found in cruciferous vegetables, have been extensively studied for their potential health benefits. researchgate.netingentaconnect.com The biological effects of isothiocyanates are often attributed to their ability to react with biological nucleophiles like the thiol groups in cysteine residues of proteins, thereby modulating cellular pathways. researchgate.net
Research Context of 1-Benzyl-4-isothiocyanatopiperidine as a Key Synthon and Ligand Precursor
This compound emerges at the intersection of piperidine and isothiocyanate chemistry, making it a valuable bifunctional molecule. Its structure incorporates the advantageous properties of the piperidine scaffold with the versatile reactivity of the isothiocyanate group.
As a synthon, this compound serves as a building block for the synthesis of more complex molecules. The isothiocyanate moiety provides a reactive handle for introducing the 1-benzylpiperidine (B1218667) framework onto other molecules through reactions with nucleophiles. The synthesis of this compound itself is typically achieved from 1-benzylpiperidin-4-amine. rsc.org
The compound also acts as a precursor for the development of novel ligands. The piperidine nitrogen and the sulfur atom of the isothiocyanate group (or its derivatives) can act as donor atoms, allowing the molecule to coordinate with metal ions. This makes it a target for the design of ligands for catalysis or for the development of metal-based imaging agents or therapeutics.
The starting material for the synthesis of this compound, 1-benzylpiperidin-4-amine, is often prepared from 1-benzyl-4-piperidone. dtic.milgoogle.com This ketone is a versatile intermediate in the synthesis of various piperidine-containing compounds. google.comnih.gov
Table of Compound Properties
Below is a table summarizing the key properties of this compound.
| Property | Value |
| Molecular Formula | C13H16N2S |
| Monoisotopic Mass | 232.10342 Da |
| Appearance | Yellow oil |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-benzyl-4-isothiocyanatopiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2S/c16-11-14-13-6-8-15(9-7-13)10-12-4-2-1-3-5-12/h1-5,13H,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFOUWVXAAZNJDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N=C=S)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20473171 | |
| Record name | 1-benzyl-4-isothiocyanatopiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20473171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73733-72-9 | |
| Record name | 1-benzyl-4-isothiocyanatopiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20473171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-benzyl-4-isothiocyanatopiperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Strategic Route Design
Direct Conversion Approaches to 1-Benzyl-4-isothiocyanatopiperidine
The most direct route to synthesizing this compound involves the chemical transformation of its corresponding amine precursor, 1-benzylpiperidin-4-amine.
Thiocarbonylation of 1-Benzylpiperidin-4-amine Derivatives
The conversion of a primary amine, such as 1-benzylpiperidin-4-amine, into an isothiocyanate is achieved through a process known as thiocarbonylation. This reaction introduces the C=S group by treating the amine with a thiocarbonylating agent. One of the most established methods for this transformation is the reaction of the primary amine with thiophosgene (B130339) (CSCl₂). nih.govcbijournal.com The reaction proceeds through the formation of an intermediate thiocarbamoyl chloride, which then eliminates hydrogen chloride to yield the final isothiocyanate product. cbijournal.com
Alternative and often milder reagents have been developed to avoid the high toxicity and moisture sensitivity of thiophosgene. tcichemicals.com These include:
1,1'-Thiocarbonyldi-2(1H)-pyridone: A stable, crystalline solid that reacts with primary amines under neutral conditions to form isothiocyanates in high yields. tcichemicals.com
Carbon Disulfide (CS₂): In this common two-step approach, the amine first reacts with carbon disulfide in the presence of a base to form a dithiocarbamate (B8719985) salt. This salt is then decomposed using a desulfurizing agent to yield the isothiocyanate. nih.govchemrxiv.orgorganic-chemistry.org
Phenyl Chlorothionoformate: This reagent can be used in either a one-pot or two-step process with solid sodium hydroxide (B78521) to convert amines to isothiocyanates. organic-chemistry.org
Optimization of Reaction Conditions and Yields
Optimizing the synthesis of isothiocyanates from primary amines is crucial for maximizing yield and purity while minimizing side reactions. Key parameters that are typically adjusted include the choice of reagents, solvent, temperature, and reaction time.
Reagent and Stoichiometry: The choice between aggressive reagents like thiophosgene and milder alternatives depends on the substrate's sensitivity. For instance, using thiophosgene often requires a base (e.g., NaHCO₃, triethylamine) to neutralize the HCl byproduct, and careful control of stoichiometry is needed to prevent the formation of symmetrical thioureas. cbijournal.comresearchgate.net When using the carbon disulfide method, the selection of the desulfurizing agent (e.g., tosyl chloride, iodine, propane (B168953) phosphonic acid anhydride) is a critical factor influencing the reaction's efficiency. chemrxiv.orgorganic-chemistry.org
Solvent and Temperature: Thiophosgenation can be performed in various solvents, including chloroform, toluene, or biphasic systems (e.g., CHCl₃/water). researchgate.net The reaction temperature is often controlled, starting at 0°C and then proceeding at room temperature or with heating to drive the reaction to completion. researchgate.net The optimization process aims to find a balance where the reaction proceeds at a reasonable rate without degrading the starting material or the product.
Workup and Purification: Modern methods focus on simplifying the purification process. For example, using di-tert-butyl dicarbonate (B1257347) (Boc₂O) as a desulfurizing agent is advantageous because the byproducts are volatile and can be easily removed by evaporation. cbijournal.com Similarly, the use of 1,1'-thiocarbonyldi-2(1H)-pyridone allows for a simple aqueous workup. tcichemicals.com
Precursor Synthesis Strategies for Piperidine (B6355638) Intermediates
The synthesis of the target compound relies heavily on the efficient preparation of its key precursors. The core building block, 1-benzyl-4-piperidone, serves as a versatile intermediate that can be converted into the necessary 1-benzylpiperidin-4-amine.
Preparation of 1-Benzyl-4-piperidone as a Core Building Block
1-Benzyl-4-piperidone is a pivotal intermediate, and several synthetic routes have been established for its preparation. youtube.com A common and effective method involves a multi-step synthesis starting from benzylamine (B48309) and methyl acrylate. This process includes a Michael addition followed by a Dieckmann condensation and subsequent hydrolysis and decarboxylation to yield the piperidone ring. tcichemicals.comCurrent time information in Bangalore, IN. Optimization of this process using microwave radiation has been shown to improve reaction times and conditions. youtube.com
Another widely used method involves the direct N-alkylation of a pre-existing piperidone ring. In this approach, 4-piperidone (B1582916) monohydrate hydrochloride is treated with benzyl (B1604629) bromide in the presence of a base like potassium carbonate to afford 1-benzyl-4-piperidone in high yield. Current time information in Bangalore, IN.
The conversion of 1-benzyl-4-piperidone to 1-benzylpiperidin-4-amine is typically achieved through reductive amination. nih.govyoutube.comyoutube.comyoutube.com This can be done in a one-pot reaction where the ketone reacts with ammonia (B1221849) in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN). youtube.comyoutube.com
Table 1: Selected Synthetic Routes to 1-Benzyl-4-piperidone
| Starting Materials | Key Reactions | Reagents & Conditions | Yield | Reference(s) |
|---|---|---|---|---|
| Benzylamine, Methyl Acrylate | 1,4-Addition, Dieckmann Condensation, Hydrolysis, Decarboxylation | 1. Sodium methoxide (B1231860) in toluene, reflux. 2. Hydrochloric acid, reflux. 3. NaOH neutralization. | 78.4% | Current time information in Bangalore, IN., tcichemicals.com |
| 4-Piperidone monohydrate hydrochloride, Benzyl bromide | N-Alkylation | Potassium carbonate in DMF, 65°C | 89.3% | Current time information in Bangalore, IN. |
| Benzylamine, Acrylate | Michael Addition, Dieckmann Condensation | Microwave radiation (optimized conditions) | - | youtube.com |
Advanced Synthetic Routes to Substituted Piperidines
The piperidine scaffold is a ubiquitous feature in pharmaceuticals, leading to the development of numerous advanced and versatile synthetic strategies. acs.org These methods offer access to a wide variety of substituted piperidines, which can be adapted for the synthesis of complex derivatives.
Hydrogenation of Pyridine Derivatives: A common strategy involves the reduction of substituted pyridines to the corresponding piperidines. This can be achieved using various catalytic systems, including heterogeneous cobalt catalysts or transfer hydrogenation with agents like ammonium (B1175870) formate (B1220265) and palladium on carbon. researchgate.netacs.org
Cyclization Reactions: Intramolecular cyclization strategies are powerful tools for constructing the piperidine ring. These include gold-catalyzed oxidative amination of alkenes, radical-mediated cyclizations of amino-aldehydes, and aza-Prins cyclizations. acs.orgresearchgate.net
Annulation Strategies: Methods involving the formation of multiple bonds in a single operation, such as [5+1], [4+2], and [3+3] annulations, provide efficient pathways to substituted piperidines from acyclic precursors. acs.org
Chemo-enzymatic Dearomatization: A modern approach combines chemical synthesis with biocatalysis. For instance, activated pyridines can be converted to stereo-defined substituted piperidines using an amine oxidase/ene imine reductase cascade, offering high stereoselectivity. chemrxiv.orgresearchgate.net
Stereochemical Considerations in Piperidine Ring Formation
The biological activity of piperidine-containing compounds can be highly dependent on their stereochemistry. researchgate.net Therefore, controlling the three-dimensional arrangement of substituents on the piperidine ring is a critical aspect of modern synthetic chemistry.
Several key strategies are employed to achieve stereocontrol:
Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure starting materials, such as amino acids, to construct the chiral piperidine framework. cbijournal.com
Chiral Auxiliaries and Catalysts: The use of chiral auxiliaries, which are temporarily incorporated into the molecule to direct the stereochemical outcome of a reaction, is a well-established method. cbijournal.com Similarly, chiral catalysts, such as specialized dirhodium catalysts for C-H functionalization, can induce high levels of diastereoselectivity and enantioselectivity. youtube.com
Asymmetric Cyclization: Many of the advanced cyclization methods can be rendered stereoselective. For example, the aza-Prins cyclization and gold-catalyzed reactions can be designed to produce specific diastereomers with high selectivity. researchgate.net
Stereoselective Reductions: The reduction of cyclic imines or enamines, often intermediates in piperidine synthesis, can be controlled to produce a desired stereoisomer. Chemo-enzymatic methods using ene imine reductases are particularly effective in this regard, providing access to specific enantiomers with high precision. chemrxiv.orgresearchgate.net
These stereochemical considerations are paramount for synthesizing specific isomers of substituted piperidines, ensuring the desired biological profile for pharmaceutical applications.
Exploration of Novel Synthetic Pathways for Isothiocyanate Functionalization
The synthesis of this compound predominantly initiates from its corresponding primary amine precursor, 1-benzyl-4-aminopiperidine. The critical transformation is the introduction of the isothiocyanate (-N=C=S) group. While classical methods involving hazardous reagents like thiophosgene have been historically significant, contemporary research has focused on developing safer, more efficient, and environmentally benign synthetic routes. kiku.dknih.govcbijournal.com These novel pathways primarily revolve around the in situ generation and subsequent decomposition of dithiocarbamate intermediates. nih.govchemrxiv.org
The general strategy involves the reaction of 1-benzyl-4-aminopiperidine with carbon disulfide (CS₂) in the presence of a base to form a dithiocarbamate salt. This intermediate is typically not isolated but is treated directly with a desulfurylating agent to yield the final isothiocyanate product. nih.gov The choice of the desulfurylating agent is crucial and is the focal point of many modern methodologies, which aim to replace toxic and difficult-to-handle reagents. mdpi.com
A significant advancement in this area is the use of di-tert-butyl dicarbonate (Boc₂O) as a mild and efficient desulfurylating agent. kiku.dkcbijournal.com This method offers a clean reaction profile, as the byproducts are primarily gaseous (CO₂ and COS) or volatile (tert-butanol), simplifying the workup procedure to a simple evaporation of the reaction mixture. kiku.dkcbijournal.com The reaction proceeds smoothly for a wide range of alkyl amines, making it a suitable pathway for the synthesis of this compound. kiku.dk
Another innovative approach employs tosyl chloride (TsCl) to mediate the decomposition of the dithiocarbamate salt formed in situ. organic-chemistry.org This one-pot procedure is lauded for its simplicity and good yields for various alkyl and aryl isothiocyanates. organic-chemistry.org Similarly, the use of propane phosphonic acid anhydride (B1165640) (T3P®) has been established as an effective desulfurylating agent in a two-step, one-pot reaction, providing good yields of the desired isothiocyanate. organic-chemistry.org
Recent developments have also explored greener alternatives and novel activation methods. Visible-light photocatalysis has emerged as a promising, environmentally friendly method for synthesizing isothiocyanates from primary amines and CS₂. acs.org This approach leverages light energy to drive the reaction, often under mild conditions. acs.org Furthermore, methods utilizing elemental sulfur in combination with isocyanides or carbenes represent a move towards using less toxic and more readily available reagents. mdpi.comsemanticscholar.org
The following table summarizes and compares several modern reagents used for the conversion of primary amines to isothiocyanates, a key step in synthesizing this compound.
Table 1: Comparison of Modern Reagents for Isothiocyanate Synthesis from Primary Amines
| Desulfurylating Reagent | Key Advantages | Reaction Conditions | Byproducts | Reference |
|---|---|---|---|---|
| Di-tert-butyl dicarbonate (Boc₂O) | Mild conditions, volatile byproducts, simple workup. | Often catalyzed by DMAP or DABCO, proceeds in various solvents (DCM, THF, etc.). | CO₂, COS, tert-butanol. | kiku.dk |
| Tosyl Chloride (TsCl) | Facile, one-pot process, good yields. | In situ formation of dithiocarbamate with CS₂ and a base like triethylamine. | Toluene-sulfonic acid derivatives, salts. | organic-chemistry.org |
| Propane Phosphonic Acid Anhydride (T3P®) | Efficient, good yields for a variety of amines. | Two-step, one-pot reaction with CS₂ and a base. | Phosphate byproducts. | organic-chemistry.org |
| Cyanuric Acid (from TCT) | General, facile, works under aqueous conditions. | In situ dithiocarbamate formation followed by addition of TCT solution. | Cyanuric acid. | nih.gov |
| Visible Light / Photocatalyst | Environmentally friendly, novel activation. | Requires a suitable photocatalyst and light source (e.g., blue LED). | Dependent on specific photocatalytic cycle. | acs.org |
| Phenyl Chlorothionoformate | Versatile, can be used in one-pot or two-step processes. | Requires a base such as solid sodium hydroxide. | Phenyl-containing byproducts. | organic-chemistry.org |
These evolving synthetic strategies highlight a clear trend towards methodologies that are not only efficient but also prioritize safety and environmental considerations, offering a robust toolbox for the synthesis of this compound and related compounds.
Chemical Reactivity, Transformation, and Derivatization Studies
Nucleophilic Additions to the Isothiocyanate Group
The isothiocyanate group (-N=C=S) is highly susceptible to nucleophilic attack at the central carbon atom. This reactivity allows for the synthesis of a wide array of derivatives, most notably thioureas.
Formation of Thioureas: The reaction of isothiocyanates with primary or secondary amines is a well-established method for the synthesis of unsymmetrical thioureas. organic-chemistry.org In the case of 1-Benzyl-4-isothiocyanatopiperidine, reaction with an amine would yield a substituted thiourea (B124793). This type of reaction is fundamental in the synthesis of various biologically active molecules. uobabylon.edu.iqjlu.edu.cn For instance, studies on other isothiocyanates have shown that reaction with amines proceeds efficiently to give thiourea derivatives. jlu.edu.cn The general scheme for this reaction is as follows:
Reaction with primary amines (R-NH2): Yields N-(1-benzylpiperidin-4-yl)-N'-alkyl/aryl thioureas.
Reaction with secondary amines (R2NH): Yields N-(1-benzylpiperidin-4-yl)-N',N'-dialkyl/diaryl thioureas.
These reactions are often carried out in a suitable solvent at room or elevated temperatures. The resulting thiourea derivatives have been investigated for a range of applications, including their potential as antimicrobial and anticancer agents. uobabylon.edu.iqnih.gov
Table 1: Examples of Nucleophilic Addition Reactions
| Nucleophile | Product Class |
|---|---|
| Primary Amine (R-NH₂) | N,N'-disubstituted Thiourea |
| Secondary Amine (R₂NH) | N,N,N'-trisubstituted Thiourea |
This table is interactive. Click on the headers to sort.
Cycloaddition Reactions Involving the Isothiocyanate Moiety
The C=S double bond in the isothiocyanate group can participate in cycloaddition reactions, although this is less common than nucleophilic additions. These reactions can lead to the formation of various heterocyclic systems.
Further Functionalization of the Piperidine (B6355638) and Benzyl (B1604629) Moieties
Beyond the reactivity of the isothiocyanate group, the piperidine ring and the benzyl group offer further opportunities for chemical modification.
N-Debenzylation of the Piperidine Ring: The benzyl group on the piperidine nitrogen can be removed through various catalytic hydrogenation methods. This deprotection step would yield 4-isothiocyanatopiperidine, a valuable intermediate for further synthesis where the piperidine nitrogen can be functionalized with different substituents.
Substitution on the Benzyl Group: The aromatic ring of the benzyl group can undergo electrophilic aromatic substitution reactions. For example, nitration, halogenation, or Friedel-Crafts reactions could introduce substituents onto the phenyl ring, thereby modifying the electronic and steric properties of the molecule. Studies on related benzylpiperidine derivatives have explored the effects of such substitutions on their biological activity. wikipedia.org The reactivity of benzyl chloride derivatives has been studied in relation to their mutagenic potency. nih.gov
Derivatization for Analytical and Mechanistic Elucidation
Derivatization of this compound is a crucial technique for its analysis and for studying reaction mechanisms.
For analytical purposes, especially for chromatographic methods like HPLC, derivatization is often employed to introduce a chromophore or a fluorophore into the molecule, enhancing its detectability. nih.govresearchgate.net For instance, isothiocyanates can be derivatized with reagents like 1-(4-nitrophenyl)piperazine (B103982) to create derivatives with strong UV absorbance, facilitating their quantification at trace levels. nih.govresearchgate.net The reaction of benzyl isothiocyanate with ammonia (B1221849) to form a thiourea derivative has been used to create a UV-absorbing chromophore for liquid chromatography analysis. researchgate.net
In mechanistic studies, specific derivatives can be synthesized to probe the electronic and steric effects on reaction rates and pathways. Isotopic labeling of the isothiocyanate group or other parts of the molecule can also be a powerful tool for elucidating reaction mechanisms.
Investigation of Reaction Mechanisms and Kinetics
The kinetics of the reaction of isothiocyanates with nucleophiles, particularly amines to form thioureas, are generally considered to follow second-order kinetics. The reaction rate is influenced by several factors:
Nucleophilicity of the Amine: More nucleophilic amines will react faster.
Steric Hindrance: Bulky substituents on either the isothiocyanate or the amine can slow down the reaction.
Solvent: The polarity of the solvent can influence the reaction rate.
Temperature: As with most chemical reactions, increasing the temperature generally increases the reaction rate.
While specific kinetic data for this compound is not widely published, the principles of physical organic chemistry provide a solid framework for predicting its reactivity. The reaction of benzyl chloride derivatives with nucleophiles has been studied to understand their reactivity and mutagenicity. nih.gov
Spectroscopic and Advanced Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structure Determination
NMR spectroscopy stands as a cornerstone technique for the elucidation of molecular structures in solution. Through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra, the connectivity of atoms and the stereochemical arrangement within a molecule can be determined with high fidelity.
Proton NMR (¹H NMR) Spectral Analysis
The ¹H NMR spectrum of 1-Benzyl-4-isothiocyanatopiperidine provides detailed information about the number of different types of protons and their neighboring environments. Analysis of a reported spectrum in Chloroform-d (CDCl₃) reveals distinct signals corresponding to the aromatic protons of the benzyl (B1604629) group and the aliphatic protons of the piperidine (B6355638) ring.
The five protons of the phenyl ring appear as a multiplet in the aromatic region (δ 7.36 – 7.06 ppm). The benzylic protons (H-7) resonate as a singlet at δ 3.42 ppm, indicating no adjacent protons. The proton at the C-4 position of the piperidine ring (H-4), which is directly attached to the carbon bearing the isothiocyanate group, appears as a multiplet between δ 3.68 – 3.63 ppm. The protons on the piperidine ring adjacent to the nitrogen (H-2 and H-6) are observed as a multiplet at δ 2.50 ppm, while the remaining piperidine protons (H-3 and H-5) appear as multiplets in the regions of δ 2.27 – 2.20 ppm and δ 1.92 – 1.70 ppm.
Table 1: ¹H NMR Spectral Data of this compound in CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| 7.36 – 7.06 | m | 5H | Ar-H |
| 3.68 – 3.63 | m | 1H | H-4 |
| 3.42 | s | 2H | H-7 |
| 2.50 | m | 2H | H-2a, H-6a |
| 2.27 – 2.20 | m | 2H | H-2e, H-6e |
| 1.92 – 1.83 | m | 2H | H-3a, H-5a |
| 1.81 – 1.70 | m | 2H | H-3e, H-5e |
Data sourced from a Royal Society of Chemistry supplementary information document.
Carbon-13 NMR (¹³C NMR) Spectral Analysis
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework of the molecule. The spectrum of this compound in Chloroform-d displays signals for all 13 unique carbon atoms.
The isothiocyanate carbon (-N=C=S) is observed at δ 131.0 ppm. The aromatic carbons of the benzyl group appear in the range of δ 127.2 to 138.2 ppm, with the quaternary carbon (C-8) at δ 138.2 ppm and the CH carbons (C-9, C-10, C-11) at δ 129.0, 128.3, and 127.2 ppm, respectively. The benzylic carbon (C-7) resonates at δ 63.0 ppm. The piperidine ring carbons show distinct signals: C-4 at δ 53.4 ppm, C-2 and C-6 at δ 50.3 ppm, and C-3 and C-5 at δ 32.5 ppm.
Table 2: ¹³C NMR Spectral Data of this compound in CDCl₃
| Chemical Shift (δ) ppm | Carbon Assignment |
| 138.2 | C-8 |
| 131.0 | -N=C=S |
| 129.0 | C-9 |
| 128.3 | C-10 |
| 127.2 | C-11 |
| 63.0 | C-7 |
| 53.4 | C-4 |
| 50.3 | C-2, C-6 |
| 32.5 | C-3, C-5 |
Data sourced from a Royal Society of Chemistry supplementary information document.
Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC)
Correlation SpectroscopY (COSY): A COSY experiment would reveal proton-proton couplings within the molecule. For instance, it would show correlations between the protons on the piperidine ring, confirming the connectivity between H-2/H-6 and H-3/H-5, as well as the coupling of these protons to H-4.
Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): An HSQC or HMQC spectrum would establish direct one-bond correlations between protons and their attached carbons. This would definitively assign the proton signals to their corresponding carbon signals in the ¹³C NMR spectrum. For example, the signal at δ 3.42 ppm in the ¹H NMR would correlate with the carbon signal at δ 63.0 ppm in the ¹³C NMR, confirming the assignment of the benzylic CH₂ group.
Heteronuclear Multiple Bond Correlation (HMBC): An HMBC experiment provides information about longer-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. For example, the benzylic protons (H-7) would be expected to show correlations to the aromatic carbons (C-8, C-9) and the piperidine carbons (C-2, C-6), thereby confirming the connection between the benzyl group and the piperidine ring.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
While experimental HRMS data for this compound has not been found in the searched literature, its application would be crucial for confirming the elemental composition. HRMS provides a highly accurate mass measurement, allowing for the determination of the molecular formula. The predicted monoisotopic mass for C₁₃H₁₆N₂S is 232.10342 Da. An HRMS measurement would be expected to yield a mass value very close to this, confirming the elemental composition and ruling out other potential structures with the same nominal mass.
Table 3: Predicted Mass Spectrometry Data for this compound
| Adduct | Predicted m/z |
| [M+H]⁺ | 233.11070 |
| [M+Na]⁺ | 255.09264 |
| [M-H]⁻ | 231.09614 |
| [M]⁺ | 232.10287 |
Data predicted by computational tools and available on PubChem.
Coupled Techniques: LC-MS and UPLC-MS Applications
Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are powerful analytical techniques that combine the separation capabilities of liquid chromatography with the detection power of mass spectrometry. While specific LC-MS or UPLC-MS studies on this compound were not identified, these methods are widely used for the analysis of related compounds.
The application of LC-MS or UPLC-MS would be invaluable for assessing the purity of this compound. The high separation efficiency of UPLC, in particular, allows for the detection of even minor impurities. The mass spectrometer detector would provide molecular weight information for the main compound and any co-eluting impurities, aiding in their identification.
Furthermore, fragmentation data obtained from tandem mass spectrometry (MS/MS) experiments in an LC-MS/MS setup would provide structural information. For this compound, characteristic fragmentation patterns would be expected, such as the loss of the benzyl group (C₇H₇, 91 Da) or fragmentation of the piperidine ring, which would further support the structural assignment.
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups within a molecule. In the case of this compound, these methods allow for the characterization of its key structural motifs: the isothiocyanate group, the benzyl group, and the piperidine ring.
The isothiocyanate (–N=C=S) functional group exhibits a strong and characteristic absorption band in the IR spectrum, typically appearing in the region of 2000–2200 cm⁻¹. This intense band is due to the asymmetric stretching vibration of the C=N=S moiety and is a definitive marker for the presence of this group. In Raman spectroscopy, the symmetric stretch of the isothiocyanate group also gives rise to a strong, sharp band, providing complementary information.
The benzyl group introduces several characteristic vibrational modes. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. The C=C stretching vibrations within the benzene ring usually appear in the 1450–1600 cm⁻¹ region. Furthermore, the out-of-plane C-H bending vibrations of the substituted benzene ring can provide information about the substitution pattern.
The piperidine ring, as a saturated heterocyclic amine, also has distinct spectral features. The C-H stretching vibrations of the methylene groups in the ring are expected in the 2800–3000 cm⁻¹ range. The C-N stretching vibrations of the tertiary amine within the piperidine ring typically appear in the 1000-1200 cm⁻¹ region of the IR spectrum. The chair conformation of the piperidine ring and its vibrational modes can also be probed, although these may be complex and overlap with other signals.
By combining the information from both IR and Raman spectra, a detailed picture of the functional groups present in this compound can be assembled. The presence and position of these characteristic bands provide a spectroscopic fingerprint for the compound, confirming its chemical identity and structural integrity.
| Functional Group | Vibrational Mode | Typical IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) |
| Isothiocyanate (–N=C=S) | Asymmetric stretch | 2000–2200 (strong, sharp) | Strong, sharp band |
| Benzyl (Aromatic C-H) | Stretch | > 3000 | |
| Benzyl (Aromatic C=C) | Stretch | 1450–1600 | |
| Piperidine (C-H) | Stretch | 2800–3000 | |
| Piperidine (C-N) | Stretch | 1000–1200 |
X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions
X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. This method provides precise information about bond lengths, bond angles, and torsional angles, thereby defining the molecule's conformation. For this compound, a single-crystal X-ray diffraction study would reveal the exact spatial orientation of the benzyl group and the isothiocyanate substituent relative to the piperidine ring.
In the solid state, the piperidine ring is expected to adopt a chair conformation, which is the most stable arrangement for six-membered saturated rings. X-ray crystallography can confirm this and determine the precise nature of this conformation, including any minor distortions. Furthermore, it would establish whether the benzyl and isothiocyanate substituents are in axial or equatorial positions on the piperidine ring. The orientation of the benzyl group relative to the piperidine nitrogen and the geometry of the isothiocyanate group would also be precisely defined.
Beyond the intramolecular details, X-ray crystallography provides invaluable insights into the intermolecular interactions that govern the packing of molecules in the crystal lattice. These interactions can include van der Waals forces, dipole-dipole interactions, and potentially weaker C-H···S or C-H···π interactions. The analysis of the crystal packing would reveal how individual molecules of this compound arrange themselves in a repeating three-dimensional array. Understanding these intermolecular forces is crucial as they can influence the physical properties of the solid material, such as its melting point and solubility. While a specific crystal structure for this compound is not publicly available, studies on similar N-benzylpiperidine derivatives often show complex packing arrangements influenced by the steric bulk of the substituents.
| Parameter | Information Provided by X-ray Crystallography |
| Molecular Conformation | Precise 3D arrangement of atoms, including bond lengths, bond angles, and torsional angles. |
| Piperidine Ring Conformation | Confirmation of the chair conformation and determination of substituent positions (axial/equatorial). |
| Substituent Orientation | Spatial orientation of the benzyl and isothiocyanate groups relative to the piperidine ring. |
| Intermolecular Interactions | Identification of non-covalent interactions (e.g., van der Waals forces, C-H···S, C-H···π) between adjacent molecules. |
| Crystal Packing | Arrangement of molecules in the unit cell and the overall crystal lattice. |
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure, stability, and reactivity of molecules.
The first step in many computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For a flexible molecule like 1-benzyl-4-isothiocyanatopiperidine, which contains a piperidine (B6355638) ring and a rotatable benzyl (B1604629) group, multiple low-energy conformations can exist.
Potential Energy Scan (PES) studies are often employed to explore the conformational preferences of the molecule. By systematically rotating specific bonds (e.g., the bond connecting the benzyl group to the piperidine nitrogen), a potential energy surface can be generated, revealing the most stable conformers. For similar piperidine-containing compounds, DFT methods such as B3LYP with a basis set like 6-311++G(d,p) have been successfully used to identify the ground state geometry. colab.wsresearchgate.net The optimized structure is confirmed to be a true energy minimum when no imaginary vibrational frequencies are found. researchgate.net High-resolution NMR spectroscopy, in conjunction with computational calculations, has also been used to establish the favored conformations of benzyl groups in related 4-benzyl-4-hydroxypiperidines. csic.es
Table 1: Representative Computational Methods for Geometry Optimization
| Method | Basis Set | Application |
| Density Functional Theory (DFT) | 6-311++G(d,p) | Geometry optimization, vibrational frequency analysis |
| Hartree-Fock (HF) | 6-3G* | Conformational analysis |
| Potential Energy Scan (PES) | Various | Exploration of conformational landscapes |
This table is interactive. Click on the headers to sort.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. researchgate.net
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability and reactivity. researchgate.net A smaller HOMO-LUMO gap generally indicates higher chemical reactivity, greater polarizability, and lower kinetic stability. nih.govnih.gov For a related compound, 1-benzyl-4-(N-Boc-amino)piperidine, the calculated HOMO and LUMO energies were found to be -6.397 eV and -1.504 eV, respectively, indicating the potential for intramolecular charge transfer. colab.ws
Table 2: Key Parameters from HOMO-LUMO Analysis
| Parameter | Description | Significance |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Relates to electron-donating ability |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Relates to electron-accepting ability |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicator of chemical reactivity and stability |
This table is interactive. Click on the headers to sort.
From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to further quantify the molecule's reactivity. These include electronegativity, chemical hardness, and chemical softness. ejosat.com.tr
Molecular Dynamics Simulations for Conformational Landscape Exploration
While quantum chemical calculations provide information on static, optimized structures, molecular dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of the conformational landscape in a simulated physiological environment.
For piperidine derivatives, MD simulations can be used to study their flexibility and interactions with their environment, such as a solvent or a biological target. nih.gov A key metric obtained from MD simulations is the root-mean-square deviation (RMSD), which measures the average deviation of atomic positions from a reference structure over the course of the simulation. A low RMSD value (typically less than 2 Å) suggests that the molecule maintains a stable conformation. nih.gov
Molecular Docking Studies for Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein). researchgate.netnih.gov This method is widely used in drug discovery to understand how a potential drug molecule might interact with its biological target at the molecular level.
In the context of this compound, molecular docking could be employed to predict its binding mode and affinity to various protein targets. The process involves placing the ligand in the active site of the receptor and evaluating the binding energy of different poses. nih.gov For instance, docking studies on piperidine-based compounds have been used to investigate their potential as inhibitors for targets such as the main protease of SARS-CoV-2 and EACP reductase from Mycobacterium tuberculosis. nih.govdovepress.com The results of these studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding affinity.
Table 3: Common Applications of Molecular Docking for Piperidine Derivatives
| Target Protein | Disease Area | Objective of Study |
| Main Protease (Mpro) of SARS-CoV-2 | COVID-19 | To identify potential viral inhibitors |
| EACP Reductase | Tuberculosis | To discover novel antitubercular agents |
| VEGFR-2 Kinase | Cancer | To investigate anticancer activity |
This table is interactive. Click on the headers to sort.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. scispace.com By identifying the physicochemical properties (descriptors) that are most influential for a particular activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent molecules. nih.gov
For a series of compounds related to this compound, a QSAR study would involve calculating a variety of molecular descriptors, such as electronic, steric, and hydrophobic parameters. Statistical methods, such as multilinear regression (MLR), are then used to build a model that correlates these descriptors with experimentally determined biological activity. scispace.com For example, a QSAR study on 1,2,3-triazolopiperidine derivatives as DPP-4 inhibitors successfully identified key descriptors and developed a predictive model for their inhibitory activity. scispace.com
The resulting QSAR equation can provide valuable insights into the design principles for a particular class of compounds. For instance, the model might indicate that increasing the electron-withdrawing capacity of a substituent at a specific position could lead to enhanced biological activity. scispace.com
Mechanistic Research in in Vitro Biological Systems
Mechanisms of Enzyme Inhibition (e.g., Cholinesterases, Kinases)
The 1-benzylpiperidine (B1218667) scaffold and the isothiocyanate group are key components that contribute to the biological activity of 1-benzyl-4-isothiocyanatopiperidine. Research into related compounds provides insight into the mechanisms by which it may inhibit crucial enzymes.
Derivatives of 1-benzylpiperidine are recognized as potent inhibitors of cholinesterases, enzymes vital for regulating cholinergic neurotransmission. mdpi.com The inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) is a key strategy in the development of treatments for Alzheimer's disease. nih.gov
Kinetic studies on piperidine-based inhibitors reveal complex mechanisms of action. For instance, E2020 (Donepezil), a well-known inhibitor featuring a 1-benzylpiperidine moiety, demonstrates a mixed-type inhibition of AChE. nih.gov This indicates that it can bind to both the free enzyme and the acetyl-enzyme intermediate. nih.gov Similarly, hybrid molecules created by combining 4-amino-1-benzyl piperidines with (α)-lipoic acid have shown significant inhibitory activity, particularly against BuChE. researchgate.net One such hybrid compound exhibited mixed inhibition for AChE and noncompetitive inhibition for BuChE, with inhibition constant (K_i) values of 3.8 µM and 7.0 µM, respectively. researchgate.net
The structure of the piperidine (B6355638) derivative greatly influences its selectivity. Certain 1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine derivatives have shown remarkable selectivity for AChE over BuChE, by as much as 34,700-fold. nih.gov This high degree of selectivity underscores the importance of the substituents on the piperidine ring in determining the inhibitory profile. nih.gov
Table 1: Cholinesterase Inhibition by Piperidine Derivatives
| Compound/Derivative Class | Target Enzyme(s) | Inhibition Type | Key Findings |
|---|---|---|---|
| E2020 (Donepezil) | AChE | Mixed | Potent inhibition with low inhibitor dissociation constants. nih.gov |
| (α)-Lipoic acid + 4-amino-1-benzyl piperidine hybrids | AChE, BuChE | Mixed (AChE), Noncompetitive (BuChE) | Hybrid molecules are effective inhibitors, especially for BuChE. researchgate.net |
| 1-benzyl-4-(2-phthalimidoethyl)piperidine derivatives | AChE, BuChE | Not Specified | High potency and very high selectivity for AChE over BuChE. nih.gov |
The isothiocyanate functional group, particularly in the form of benzyl (B1604629) isothiocyanate (BITC), has been shown to modulate the activity of protein kinases, which are central to cellular signaling pathways. Research indicates that BITC can suppress the expression of matrix metalloproteinase-2 (MMP-2) and MMP-9 in human hepatoma cells by inhibiting the phosphorylation of all three major mitogen-activated protein kinases (MAPKs): ERK1/2, p38, and JNK1/2. nih.gov Specifically, at a concentration of 5 µM, BITC was found to reduce ERK1/2 phosphorylation by 50% and p38 activity by 70%. nih.gov
Conversely, in bladder cancer cells, BITC has been reported to activate the ERK and JNK signaling pathways. nih.gov This activation was found to be a necessary step for the expression of miR-99a, a microRNA with antitumor effects. nih.gov The ultimate anti-proliferative outcome in this context is dependent on the activation of the ERK/AP-1 pathway, which BITC promotes. nih.gov These findings suggest that the interaction of isothiocyanates with kinase pathways is complex and can be context-dependent, leading to either direct inhibition of phosphorylation or activation that triggers downstream anti-cancer mechanisms. nih.govnih.gov
Receptor Ligand Binding Mechanism Studies (e.g., Sigma Receptors)
The 1-benzylpiperidine structure is a common pharmacophore in ligands for sigma (σ) receptors, which are implicated in a variety of cellular functions and are a target for therapeutic development. nih.govnih.gov
Compounds with a 1-benzylpiperidine core have demonstrated high affinity and selectivity for σ₁ receptors over σ₂ receptors. A series of N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives were synthesized and evaluated, with the parent compound of the series showing a high affinity for σ₁ receptors (K_i = 3.90 nM) and significantly lower affinity for σ₂ receptors (K_i = 240 nM). nih.gov This represents a selectivity ratio of approximately 61.5 in favor of the σ₁ subtype. nih.gov
Similarly, studies on benzylpiperazine derivatives, which are structurally related, also report high affinity for the σ₁ receptor. nih.gov One of the most potent compounds in a studied series, a benzylpiperazinyl propanone derivative, exhibited a K_i value of 1.6 nM for the σ₁ receptor and a selectivity ratio (K_i σ₂/K_i σ₁) of 886. nih.gov This highlights the effectiveness of the benzylpiperidine/piperazine scaffold in achieving potent and selective σ₁ receptor binding. nih.govnih.gov
Table 2: Binding Affinities of Benzylpiperidine/Piperazine Derivatives for Sigma Receptors
| Compound Class | Derivative | σ₁ K_i (nM) | σ₂ K_i (nM) | Selectivity (σ₂/σ₁) |
|---|---|---|---|---|
| N-(1-benzylpiperidin-4-yl)phenylacetamides | Unsubstituted | 3.90 | 240 | ~61.5 |
| Benzylpiperazinyl propanones | Compound 15 | 1.6 | 1417.6 | 886 |
Data sourced from references nih.govnih.gov.
Structure-activity relationship (SAR) studies have provided a detailed understanding of how chemical modifications to the benzylpiperidine scaffold affect binding to sigma receptor subtypes. For N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives, substitutions on the phenylacetamide aromatic ring are critical. nih.gov It was found that substitutions at the 3-position generally led to higher affinity for both σ₁ and σ₂ receptors compared to substitutions at the 2- or 4-positions. nih.gov For several analogues, the selectivity for σ₁ receptors followed the trend 3 > 2 ≈ 4. nih.gov Halogen substitutions tended to increase affinity for σ₂ receptors while maintaining a similar affinity for σ₁ receptors. nih.gov
In a related series of benzylpiperazine derivatives, SAR analysis revealed that hydrophobic groups (like cyclohexyl or phenyl) and a 4-methoxybenzylpiperazinyl moiety, connected by a three-carbon linker, was an excellent combination for achieving optimal binding profiles at sigma receptors. nih.gov Broader SAR studies on N-benzylpiperidine analogues targeting monoamine transporters also confirm that substitutions on the N-benzyl group are crucial for binding affinity, with electron-withdrawing groups at the C4-position being beneficial for dopamine (B1211576) transporter binding. nih.gov
Mechanisms of Anti-Proliferative Activity in Cellular Models
The isothiocyanate group is well-documented for its anti-cancer properties, and related compounds like benzyl isothiocyanate (BITC) and 4-hydroxybenzyl isothiocyanate (HBITC) exhibit anti-proliferative activity through multiple mechanisms. nih.gov
In human pancreatic cancer cells, BITC has been shown to induce cell cycle arrest and apoptosis. researchgate.net A key part of this mechanism is the inhibition of Nuclear Factor kappa B (NF-κB) activation. researchgate.net In human hepatoma cells, BITC's anti-proliferative effect is linked to the suppression of MAPK pathways, which in turn downregulates the expression of matrix metalloproteinases involved in metastasis. nih.gov
Studies on HBITC in neuroblastoma and glioblastoma cell lines have uncovered other mechanisms. The anti-proliferative effects were associated with a decrease in the mitochondrial membrane potential and an increase in the inactive form of the anti-apoptotic protein Bcl-2. nih.govnih.gov In neuroblastoma cells, HBITC treatment also led to a downregulation of the p53 tumor suppressor protein but an upregulation of the p21 protein, suggesting a p53-independent pathway for inducing cell cycle arrest. nih.gov Furthermore, HBITC can increase the level of reactive oxygen species (ROS) in cancer cells, contributing to oxidative stress and cell death. nih.govnih.gov In bladder cancer, BITC's antitumor effect is mediated by inducing miR-99a expression, which then suppresses key growth factor receptors like IGF1R and FGFR3, as well as the mTOR pathway. nih.gov
These varied mechanisms, including cell cycle arrest, induction of apoptosis, modulation of critical signaling pathways (MAPK, NF-κB, mTOR), and induction of oxidative stress, highlight the multifaceted anti-proliferative potential of the isothiocyanate moiety. nih.govnih.govresearchgate.netnih.gov
Investigation of Cellular Targets and Pathway Modulation in Cancer Cell Lines
Currently, there is a lack of published scientific literature detailing the specific cellular targets and pathway modulations of this compound in cancer cell lines. Research has predominantly focused on the parent compound, benzyl isothiocyanate (BITC), which has been shown to induce apoptosis and modulate signaling pathways, such as the STAT3 pathway, in various cancer cell models. nih.govnih.gov However, the influence of the piperidine ring in this compound on its potential anticancer activity remains uninvestigated.
Studies on BITC have demonstrated its ability to inhibit the viability of cancer cells, including pancreatic and gastric adenocarcinoma cell lines. nih.govnih.gov For instance, in PANC-1 pancreatic cancer cells, BITC has been suggested to mediate its inhibitory effects through STAT3-dependent processes. nih.gov Furthermore, in gastric adenocarcinoma cells, BITC-induced apoptosis is linked to the generation of reactive oxygen species (ROS), mitochondrial dysfunction, and the activation of death receptors DR4 and DR5. nih.gov It has also been observed to induce apoptosis in human melanoma and gefitinib-resistant lung cancer cells. nih.govnih.gov Canine mammary carcinoma cell lines have also shown susceptibility to BITC-induced apoptosis. nih.gov
It is important to emphasize that these findings are specific to BITC and cannot be directly attributed to this compound without dedicated experimental evidence.
Mechanisms Underlying Antiplasmodial Activity in Parasite Cultures
There is currently no available research data on the mechanistic aspects of the antiplasmodial activity of this compound in parasite cultures. While research into novel antimalarial agents is ongoing, with some studies focusing on piperidine derivatives, specific investigations into this particular compound's efficacy and mechanism of action against Plasmodium falciparum or other parasites have not been reported in the scientific literature. nih.gov
Mechanistic Aspects of Metabolic Stability in Microsomal Systems
Specific data regarding the metabolic stability of this compound in microsomal systems is not present in the current body of scientific literature. Microsomal stability assays are standard in vitro methods used to assess the susceptibility of a compound to phase I metabolism, primarily by cytochrome P450 enzymes. nih.gov While studies have investigated the microsomal metabolism of other benzylamine (B48309) derivatives, such as the formation of N-benzyl-4-hydroxymethylaniline from N-benzyl-4-methylaniline, this information does not provide direct insight into the metabolic fate of this compound. nih.gov The presence of the isothiocyanate group and the piperidine ring would significantly influence its metabolic profile.
Compound Structures
To highlight the structural distinctions between the extensively studied benzyl isothiocyanate and the subject of this article, their chemical structures are provided below.
| Compound Name | Chemical Structure |
| This compound | [Image of the chemical structure of this compound] |
| Benzyl isothiocyanate | [Image of the chemical structure of Benzyl isothiocyanate] |
The addition of the 4-isothiocyanatopiperidine moiety to the benzyl group in this compound introduces significant structural and electronic differences compared to benzyl isothiocyanate, which would be expected to alter its biological and metabolic properties.
Advanced Applications in Chemical Probe and Molecular Scaffold Development
Development of 1-Benzyl-4-isothiocyanatopiperidine as a Versatile Synthetic Intermediate
The utility of this compound as a synthetic intermediate is primarily anchored in the high reactivity of its isothiocyanate (-N=C=S) functional group. This electrophilic moiety readily undergoes addition reactions with a wide range of nucleophiles, making it a powerful building block for the synthesis of more complex molecules, particularly substituted thiourea (B124793) derivatives.
The reaction of isothiocyanates with primary or secondary amines is a well-established and efficient method for the formation of N,N'-substituted thioureas. organic-chemistry.orgnih.gov In the context of this compound, its reaction with various amino compounds—such as aromatic amines, heterocyclic amines, or hydrazines—provides a direct route to a diverse library of thiourea derivatives bearing the 1-benzylpiperidine (B1218667) core. nih.gov These reactions are typically carried out under mild conditions and offer high yields, highlighting the compound's role as a practical precursor in synthetic workflows.
The general scheme for this transformation involves the nucleophilic attack of an amine on the central carbon atom of the isothiocyanate group, as depicted in the reaction below.
General Reaction Scheme: R-NH₂ (Amine) + S=C=N-R' (Isothiocyanate) → R-NH-C(=S)-NH-R' (Thiourea)
This reactivity makes this compound a key starting material for creating compounds intended for biological screening. The resulting thiourea derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities. The synthesis of (1-Benzylpiperidin-4-yl)thiourea and its analogues serves as a prime example of this application, where the core structure is elaborated to explore potential therapeutic uses.
Beyond simple thioureas, the isothiocyanate group can be employed in the construction of various heterocyclic systems, further broadening the synthetic potential of this compound.
Design and Synthesis of Conformationally Restricted Analogues for Mechanistic Probes
While specific research on conformationally restricted analogues of this compound is not extensively documented, the principles for designing such molecules are well-established within medicinal chemistry. nih.govnih.gov Conformational restriction is a powerful strategy used to reduce the flexibility of a molecule, which can lead to increased potency, improved selectivity, and a better understanding of the bioactive conformation—the specific three-dimensional shape a molecule adopts when binding to its biological target. chemrxiv.org For a flexible structure like the piperidine (B6355638) ring, which can exist in multiple chair and boat conformations, locking it into a specific geometry is crucial for developing precise mechanistic probes. ias.ac.in
Several methods could be hypothetically applied to create conformationally restricted analogues of this compound:
Incorporation into Bicyclic Systems: One effective strategy is to fuse the piperidine ring with another ring system. This creates a rigid bicyclic scaffold that severely limits conformational freedom. For example, the creation of Dewar Pyridine-like structures transforms a flexible piperidine into a compact, rigid [2.2.0]-bicyclic system, effectively locking the geometry. chemrxiv.org
Introduction of Steric Strain: The strategic placement of bulky substituents can introduce allylic strain or other steric interactions that favor a single conformation. This approach has been used to design analogues of various bioactive compounds by restricting rotation and ring flipping. ias.ac.in
Formation of Fused Heterocycles: As demonstrated in the synthesis of Immucillin mimics, incorporating the piperidine nitrogen and adjacent carbons into a larger, fused heterocyclic system can effectively pre-organize the scaffold into a desired shape. nih.govnih.gov This method allows for the creation of analogues that mimic the bioactive conformation of known drugs or natural ligands. nih.gov
By applying these design principles, conformationally restricted versions of this compound could be synthesized. These rigid analogues would serve as invaluable mechanistic probes to study receptor-ligand interactions, helping to elucidate the specific structural requirements for biological activity at their target proteins.
Integration into Multi-Target Directed Ligand Design Strategies
The complex and multifactorial nature of neurodegenerative disorders like Alzheimer's disease has spurred the development of multi-target directed ligands (MTDLs)—single chemical entities designed to interact with multiple biological targets simultaneously. nih.govnih.gov The N-benzylpiperidine scaffold, the core of this compound, is a highly privileged structure in the design of such ligands, particularly for Alzheimer's disease. nih.govresearchgate.net
Research has shown that hybrid molecules combining the N-benzylpiperidine moiety with other pharmacophores, such as isatin, can yield potent inhibitors of several key enzymes implicated in Alzheimer's pathology, including acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidases (MAO-A and MAO-B). nih.govresearchgate.net This approach addresses multiple pathogenic mechanisms with a single compound. nih.gov
The design strategy often involves linking the N-benzylpiperidine core, which typically targets the catalytic or peripheral anionic site of cholinesterases, to another molecular fragment that inhibits a different target. nih.govnih.gov The isothiocyanate group of this compound is particularly well-suited for this role. It can act as a covalent or non-covalent linker, or as a reactive handle to attach other pharmacologically active moieties. nih.govnih.gov For instance, the isothiocyanate group has been successfully incorporated into hybrid androgen receptor antagonists, demonstrating its utility in MTDL design. nih.gov
The table below summarizes the inhibitory activities of several reported MTDLs based on the benzylpiperidine scaffold, illustrating the effectiveness of this design strategy.
| Compound ID | Target Enzyme | IC₅₀ (µM) | Reference |
| Hybrid 15 | MAO-A | 0.108 | nih.gov |
| AChE | 0.034 | nih.gov | |
| Hybrid 4a | AChE | 2.08 | nih.gov |
| BuChE | 7.41 | nih.gov | |
| Hybrid 40 | AChE | - | nih.gov |
| BACE-1 | - | nih.gov | |
| Hybrid 41 | AChE | - | nih.gov |
| BACE-1 | - | nih.gov | |
| This table presents a selection of research findings on multi-target directed ligands containing the benzylpiperidine scaffold. Note: Specific IC₅₀ values for hybrids 40 and 41 were described as significant and balanced but not explicitly quantified in the abstract. |
These findings underscore the immense potential of the this compound scaffold. By leveraging the reactive isothiocyanate group as a conjugation point, novel MTDLs can be synthesized, combining the proven efficacy of the benzylpiperidine core against cholinesterases with inhibitors for other relevant targets, offering a promising therapeutic strategy for complex diseases. nih.govnih.gov
Future Research Trajectories and Translational Perspectives
Emerging Synthetic Methodologies and Sustainable Production Routes
The current synthesis of 1-benzyl-4-isothiocyanatopiperidine involves the reaction of 1-benzylpiperidin-4-amine with a thiocarbonylating agent. While effective at a laboratory scale, future research will likely focus on developing more sustainable and efficient production routes.
Emerging trends in isothiocyanate synthesis emphasize the use of less toxic reagents and more environmentally friendly processes. rsc.orgdigitellinc.comdigitellinc.com One promising avenue is the use of elemental sulfur as a sulfur source, which is an abundant and low-cost industrial byproduct. digitellinc.commdpi.com Catalytic methods, such as the amine-catalyzed sulfurization of isocyanides, offer a greener alternative to traditional methods that often rely on hazardous reagents like thiophosgene (B130339) or carbon disulfide. rsc.orgdigitellinc.comnih.gov These catalytic systems can operate under milder conditions and can be optimized to minimize waste, as indicated by low E-factors (Environmental Factors). rsc.orgnih.gov
Another sustainable approach involves the one-pot synthesis from primary amines and carbon disulfide in water, using an oxidizing agent like sodium persulfate. rsc.org This method is advantageous due to its operational simplicity and the use of an environmentally benign solvent. The development of such a process for this compound, starting from 1-benzylpiperidin-4-amine, would represent a significant advancement in its sustainable production.
Furthermore, microwave-assisted synthesis has been shown to accelerate the conversion of dithiocarbamates to isothiocyanates, offering a way to improve reaction times and yields. nih.govnih.gov Exploring these emerging synthetic strategies will be crucial for the efficient and environmentally responsible production of this compound for further research and potential commercial applications.
| Synthetic Approach | Key Features | Potential Application for this compound |
| Amine-catalyzed sulfurization of isocyanides | Uses elemental sulfur; catalytic amounts of amine bases (e.g., DBU); green solvents. rsc.orgdigitellinc.comnih.gov | A sustainable route starting from a corresponding isocyanide precursor. |
| One-pot synthesis from amines in water | Uses carbon disulfide and an oxidizing agent (e.g., sodium persulfate) in an aqueous medium. rsc.org | A greener method for the direct conversion of 1-benzylpiperidin-4-amine. |
| Microwave-assisted synthesis | Accelerates reaction rates and improves yields for the conversion of dithiocarbamate (B8719985) intermediates. nih.govnih.gov | Optimization of the final step in a multi-step synthesis to improve efficiency. |
Application of Cutting-Edge Spectroscopic and Computational Techniques
The structural elucidation and characterization of this compound currently rely on standard spectroscopic techniques such as ¹H and ¹³C Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. Future research should leverage more advanced spectroscopic and computational methods to gain deeper insights into its structure, conformation, and interactions with biological targets.
Advanced 2D-NMR techniques, such as Rotating-frame Overhauser Effect Spectroscopy (ROESY), can provide detailed information about the spatial proximity of atoms, helping to determine the preferred conformation of the piperidine (B6355638) ring and the orientation of the benzyl (B1604629) and isothiocyanate groups. mdpi.com Circular dichroism spectroscopy could be employed to study the compound's interactions with chiral biological macromolecules, such as proteins and nucleic acids. mdpi.com
Isothermal titration calorimetry (ITC) is another powerful technique that could be used to directly measure the binding affinity and thermodynamics of the interaction between this compound and its biological targets. mdpi.com For a more detailed analysis of the isothiocyanate group itself, quantitative methods using reagents like 1,2-benzenedithiol (B97157) followed by HPLC can offer high sensitivity. nih.gov Furthermore, the development of simultaneous analysis methods using techniques like UHPLC-ESI-MS/MS would allow for the tracking of the parent compound and its metabolites in complex biological matrices. acs.org
Computational modeling and simulation will be invaluable in predicting the compound's physicochemical properties, metabolic fate, and potential biological activities. Molecular docking studies, for instance, can predict the binding modes of this compound with various protein targets, as has been demonstrated for other isothiocyanates with targets like proteasomal cysteine deubiquitinases. nih.gov Deep learning models are also emerging that can predict vibrational spectra (IR and Raman) from molecular structures and vice versa, which could aid in the identification of novel compounds and their properties. acs.org
| Technique | Information Gained | Relevance for this compound |
| 2D-NMR (e.g., ROESY) | Spatial arrangement of atoms and conformational analysis. mdpi.com | Determining the 3D structure and flexibility of the molecule. |
| Isothermal Titration Calorimetry (ITC) | Binding affinity, stoichiometry, and thermodynamics of molecular interactions. mdpi.com | Quantifying the interaction with potential biological targets. |
| UHPLC-ESI-MS/MS | Simultaneous detection and quantification of the compound and its metabolites. acs.org | Studying the metabolism and pharmacokinetics of the compound. |
| Molecular Docking | Prediction of binding modes and interactions with protein targets. nih.gov | Identifying potential biological targets and understanding the mechanism of action. |
| Deep Learning for Spectroscopy | Prediction of vibrational spectra and identification of novel compounds. acs.org | Aiding in structural characterization and high-throughput screening. |
Identification of Novel Biological Targets and Undiscovered Mechanistic Pathways
The isothiocyanate functional group is known to be a key pharmacophore in a variety of biologically active compounds, with well-documented anti-cancer, anti-inflammatory, and antimicrobial properties. nih.govrsc.orgresearchgate.net A patent has indicated that this compound may act as a respiratory syncytial virus (RSV) replication inhibitor, providing a specific starting point for further investigation.
Future research should aim to validate this antiviral activity and elucidate the underlying mechanism. Beyond this, the vast literature on isothiocyanates suggests a multitude of other potential biological targets. Isothiocyanates are known to interact with various proteins, often through covalent modification of cysteine residues. researchgate.net This reactivity allows them to modulate the activity of key cellular signaling pathways involved in carcinogenesis and inflammation. nih.govscielo.org.co
Potential undiscovered mechanistic pathways for this compound could involve the modulation of signaling pathways that are known targets of other isothiocyanates. These include the induction of phase II detoxification enzymes, the inhibition of cytochrome P450 enzymes, and the induction of apoptosis through the regulation of the Bcl-2 family and MAP kinase signaling. scielo.org.coresearchgate.net Other novel mechanisms for isothiocyanates that have been recently discovered include the modulation of the tumor microenvironment, inhibition of cancer stem cell self-renewal, and regulation of gut microbiota. mdpi.com
Given the presence of the benzylpiperidine moiety, which is found in numerous neurologically active compounds, it would also be prudent to investigate potential targets within the central nervous system. For instance, piperidine derivatives have been explored as ligands for sigma receptors and as inhibitors of acetylcholinesterase and serotonin (B10506) transporters. nih.gov
| Potential Biological Target/Pathway | Known Effects of Isothiocyanates/Piperidines | Research Direction for this compound |
| Respiratory Syncytial Virus (RSV) Proteins | Indicated as a potential replication inhibitor in a patent. | Validation of antiviral activity and identification of the specific viral or host protein target. |
| Keap1-Nrf2 Pathway | Induction of phase II detoxification and antioxidant enzymes. mdpi.com | Investigation of the compound's ability to induce cytoprotective genes. |
| Apoptosis Pathways (Bcl-2, caspases) | Induction of programmed cell death in cancer cells. scielo.org.coresearchgate.net | Evaluation of pro-apoptotic effects in relevant cancer cell lines. |
| Inflammatory Pathways (NF-κB) | Inhibition of pro-inflammatory signaling. nih.gov | Assessment of anti-inflammatory activity in cellular and animal models of inflammation. |
| CNS Receptors (e.g., Sigma receptors) | Benzylpiperidine is a common scaffold for CNS-active drugs. nih.gov | Screening for binding affinity and functional activity at various neurotransmitter receptors and transporters. |
Synergistic Approaches with High-Throughput Screening for Mechanistic Insights
High-throughput screening (HTS) offers a powerful platform for the rapid evaluation of large compound libraries to identify novel biological activities and elucidate mechanisms of action. iu.edu For this compound and its future analogs, HTS can be employed in several synergistic ways.
Initially, HTS can be used to screen a library of diverse isothiocyanates, including this compound, against a panel of biological targets to identify lead compounds for specific diseases. This could involve screening against various cancer cell lines, viral replication assays, or enzyme activity assays. upenn.edu The use of fluorescence-activated cell sorting (FACS) in combination with emulsion-based compartmentalization allows for the screening of millions of enzyme variants or compounds in a short period. nih.gov
Furthermore, HTS can be utilized to explore synergistic interactions between this compound and existing drugs. nih.govfrontiersin.org Many isothiocyanates have been shown to sensitize cancer cells to conventional chemotherapeutic agents, potentially allowing for lower doses and reduced side effects. nih.govbibliotekanauki.pl An HTS campaign could screen for synergistic effects with a library of FDA-approved drugs against various cancer cell lines.
For mechanistic insights, HTS can be combined with "omics" technologies. For example, a chemoproteomics approach could be used to identify the direct protein targets of this compound by using a tagged version of the molecule to pull down its binding partners from cell lysates. Transcriptomic or proteomic profiling of cells treated with the compound can reveal the downstream signaling pathways that are affected.
Finally, the development of mega-high-throughput screening platforms, capable of screening billions of compounds, opens up new possibilities for discovering rare and potent biological activities. nih.gov These platforms, combined with sequence-defined synthetic polymer libraries, could be adapted to screen for novel binders to challenging drug targets.
| Screening Approach | Objective | Potential Outcome for this compound |
| Target-based HTS | Identify compounds that modulate the activity of a specific protein. upenn.edu | Discovery of potent and selective inhibitors or activators of a disease-relevant target. |
| Phenotypic HTS | Identify compounds that produce a desired biological effect in a cellular or organismal model. nih.gov | Unbiased discovery of novel therapeutic applications for the compound. |
| Synergistic Drug Screening | Identify combinations of drugs that have a greater effect than the sum of their individual effects. nih.govfrontiersin.orgbibliotekanauki.pl | Development of combination therapies with enhanced efficacy and reduced toxicity. |
| Chemoproteomics | Identify the direct binding partners of a compound in a complex biological sample. researchgate.net | Elucidation of the mechanism of action by identifying direct molecular targets. |
Q & A
Q. What are the recommended methods for synthesizing 1-Benzyl-4-isothiocyanatopiperidine, and how can reaction conditions be optimized?
Synthesis typically involves multi-step reactions starting with piperidine derivatives. For example, 1-benzylpiperidine can be functionalized at the 4-position via nucleophilic substitution or coupling reactions. A common approach includes:
Q. Key Optimization Parameters :
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 0–25°C | Minimizes side reactions |
| Solvent | Anhydrous DMF/THF | Enhances reagent solubility |
| Reaction Time | 12–24 hours | Ensures completion |
Q. How should researchers handle and store this compound to ensure safety and stability?
Handling Protocols :
- PPE : Wear NIOSH/MSHA-approved respirators, chemical-resistant gloves (e.g., nitrile), and safety goggles .
- Ventilation : Use fume hoods to prevent inhalation exposure .
Q. Storage Conditions :
| Property | Requirement | Rationale |
|---|---|---|
| Temperature | 2–8°C (dark) | Prevents thermal degradation |
| Container | Sealed glass/plastic | Avoids moisture absorption |
| Incompatible Agents | Oxidizers, strong acids/bases | Prevents hazardous reactions |
Q. What analytical techniques are critical for characterizing this compound’s identity and purity?
- NMR Spectroscopy : Confirms structural integrity (e.g., benzyl proton signals at δ 7.2–7.4 ppm, piperidine ring protons at δ 1.5–3.0 ppm) .
- Mass Spectrometry : Validates molecular weight (e.g., ESI-MS m/z 234.29 [M+H]⁺) .
- HPLC : Quantifies purity (>98% via reverse-phase C18 column) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported stability or reactivity data for this compound?
Conflicting stability data (e.g., "no hazardous reactions" vs. "no data available" in SDS ) require:
- Experimental Replication : Conduct accelerated stability studies under varying temperatures, humidity, and light exposure.
- Compatibility Testing : Screen against common lab reagents (e.g., oxidizers, reducing agents) to identify risks.
- Computational Modeling : Use tools like Gaussian or COSMO-RS to predict degradation pathways .
Q. What experimental strategies can validate the compound’s mechanism of action in biochemical studies?
- Kinetic Assays : Measure enzyme inhibition constants (Ki) under pseudo-first-order conditions.
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and stoichiometry with target proteins.
- Molecular Dynamics Simulations : Model interactions with binding pockets (e.g., using AutoDock Vina) to guide mutagenesis studies .
Q. How should researchers address discrepancies in toxicity profiles across datasets?
- In Vitro/In Vivo Correlation : Compare cytotoxicity (e.g., IC50 in HEK293 cells) with acute toxicity studies in rodents.
- Metabolite Profiling : Identify toxic intermediates via LC-MS/MS.
- Literature Meta-Analysis : Aggregate data from PubChem, ECHA, and peer-reviewed studies to establish consensus thresholds .
Q. What computational approaches are recommended for designing derivatives with enhanced bioactivity?
- QSAR Modeling : Correlate structural features (e.g., logP, polar surface area) with activity data.
- Docking Studies : Prioritize derivatives with improved binding to target receptors.
- Retrosynthetic Analysis : Use AI tools (e.g., Pistachio, Reaxys) to predict feasible synthetic routes .
Data Presentation Guidelines
Q. How should researchers structure experimental data for reproducibility in publications?
- Supplemental Information : Include raw NMR spectra, HPLC chromatograms, and crystallographic data (if applicable).
- Detailed Protocols : Specify reaction conditions (e.g., solvent ratios, catalyst loading) and equipment calibration methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
